molecular formula C10H10F3N B12835201 (R)-1-Benzyl-2-(trifluoromethyl)aziridine

(R)-1-Benzyl-2-(trifluoromethyl)aziridine

Cat. No.: B12835201
M. Wt: 201.19 g/mol
InChI Key: FXTYNGNFIMWUGV-UCWRFOARSA-N
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Description

®-1-Benzyl-2-(trifluoromethyl)aziridine is a chiral aziridine compound characterized by the presence of a trifluoromethyl group and a benzyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-2-(trifluoromethyl)aziridine can be achieved through several methods. One common approach involves the reaction of optically pure (S)-3,3,3-trifluoropropene oxide with benzylamine. This reaction proceeds with high yield and enantiomeric excess, resulting in the formation of the desired aziridine compound . Another method involves the use of trifluoromethyl diazomethane as a reagent for aziridination through the aza-Darzens reaction .

Industrial Production Methods

Industrial production of ®-1-Benzyl-2-(trifluoromethyl)aziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-2-(trifluoromethyl)aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve optimal results.

Major Products Formed

The major products formed from these reactions include various chiral intermediates and derivatives that can be further utilized in the synthesis of complex molecules and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Benzyl-2-(trifluoromethyl)aziridine is unique due to its chiral nature and the presence of both a trifluoromethyl group and a benzyl group. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(2R)-1-benzyl-2-(trifluoromethyl)aziridine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-7-14(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,14?/m1/s1

InChI Key

FXTYNGNFIMWUGV-UCWRFOARSA-N

Isomeric SMILES

C1[C@@H](N1CC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1C(N1CC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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